molecular formula C12H17NO4 B8332082 (5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

(5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

Cat. No. B8332082
M. Wt: 239.27 g/mol
InChI Key: NKNWAJFHMZQHMB-UHFFFAOYSA-N
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Patent
US08686022B2

Procedure details

3.47 g 5-tert-butyl-2-methoxy-3-nitro-benzaldehyde are dissolved in 15 ml dichloromethane and 15 ml of methanol, cooled to 0° C. and combined with 600 mg sodium borohydride. The mixture is allowed to come up to ambient temperature and stirred for 2 hours. Then the solvents are eliminated in vacuo, the residue is taken up in water and combined with 6 ml acetic acid. It is stirred vigorously for 5 minutes and then extracted twice with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium chloride solution, dried on magnesium sulphate and the solvents are eliminated in vacuo. The product thus obtained is further reacted directly.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:15]([O-:17])=[O:16])[C:8]([O:13][CH3:14])=[C:9]([CH:12]=1)[CH:10]=[O:11])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].C(O)(=O)C>ClCCl.CO.O>[C:1]([C:5]1[CH:6]=[C:7]([N+:15]([O-:17])=[O:16])[C:8]([O:13][CH3:14])=[C:9]([CH2:10][OH:11])[CH:12]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C=O)C1)OC)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come up to ambient temperature
STIRRING
Type
STIRRING
Details
It is stirred vigorously for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
is further reacted directly

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)CO)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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